molecular formula C12H6N4O8 B1213671 2,4,2',4'-Tetranitrobiphenyl CAS No. 1820-59-3

2,4,2',4'-Tetranitrobiphenyl

Cat. No.: B1213671
CAS No.: 1820-59-3
M. Wt: 334.2 g/mol
InChI Key: UDJCKALRMXKDIT-UHFFFAOYSA-N
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Description

2,4,2',4'-Tetranitrobiphenyl, also known as this compound, is a useful research compound. Its molecular formula is C12H6N4O8 and its molecular weight is 334.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97248. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Determination and Mutagenicity

  • Mutagenic Metabolites : 2,4,2',4'-Tetranitrobiphenyl has been studied for its mutagenic metabolites. A study found that its most mutagenic metabolite in Salmonella typhimurium TA98 is 2,4'-diamino-2',4-dinitrobiphenyl (Hirayama et al., 1991).

Chemical Structure and Mutagenicity Relationship

  • Mutagenicity in Various Strains : The relationship between the mutagenic potency in Salmonella typhimurium strains and the chemical structure of nitro biphenyls including this compound has been explored (Hirayama et al., 1986).

Synthesis and Labelling

  • Synthesis of Labelled Compounds : There is research on synthesizing 14C-labelled this compound for use in studies involving radioactive materials (Melvås, 1974).

Electochemical Reduction

  • Electrochemical Reduction Analysis : Studies have been conducted on the electrochemical reduction of 2,2'-4,4'-Tetranitrobiphenyl, observing transitions between singlet and triplet states (Gallardo et al., 2001).

Synthesis of Substituted Dibenzophospholes

  • Intermediate Synthesis : Research includes the synthesis of intermediate biphenyls and quaterphenyls from this compound (Cornforth et al., 1982).

Macrocyclic Polyamine Study

  • Zinc(II) Ion in Hydrolysis Enzymes : Macrocyclic polyamine ligands, including studies with 4-nitrophenyl acetate, have been used to understand the role of Zn(II) in enzymes (Kimura & Koike, 1991).

Properties

IUPAC Name

1-(2,4-dinitrophenyl)-2,4-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6N4O8/c17-13(18)7-1-3-9(11(5-7)15(21)22)10-4-2-8(14(19)20)6-12(10)16(23)24/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDJCKALRMXKDIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40171228
Record name 2,4,2',4'-Tetranitrobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40171228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820-59-3
Record name 2,2′,4,4′-Tetranitro-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,2',4'-Tetranitrobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001820593
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,4'-Tetranitrobiphenyl
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97248
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4,2',4'-Tetranitrobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40171228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,2',4'-Tetranitrobiphenyl
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XKZ9L549D5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2,4,2',4'-Tetranitrobiphenyl exert its mutagenic effect?

A1: Research suggests that this compound itself might not be directly mutagenic. Instead, it undergoes metabolic activation within the body. Specifically, the paper highlights its conversion by the S9 fraction (containing liver enzymes) into a directly mutagenic amino-nitrobiphenyl metabolite. This metabolite is then capable of inducing mutations in the DNA of bacteria, specifically demonstrated in Salmonella typhimurium TA98. [] This finding underscores the importance of metabolic activation in understanding the toxicological profile of this compound.

Q2: What is the significance of synthesizing 14C-labelled this compound?

A2: Synthesizing 14C-labelled this compound, as described in the research [], provides a valuable tool for tracking the compound's fate within biological systems. The radioactive carbon-14 acts as a tracer, allowing researchers to follow the absorption, distribution, metabolism, and excretion of the compound. This information is crucial for understanding its toxicological profile, including potential exposure risks and environmental impact.

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